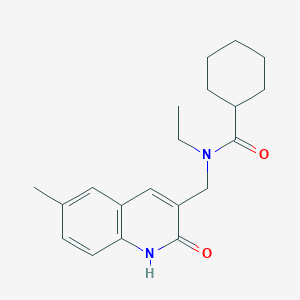

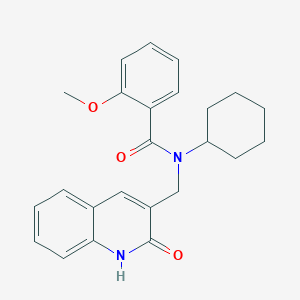

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

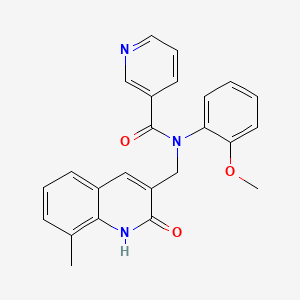

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide (CHM-1) is a novel compound that has been synthesized and studied for its potential pharmacological applications. It belongs to the class of benzamides and has been shown to exhibit promising anticancer properties.

Aplicaciones Científicas De Investigación

- Anticancer Activity N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has shown promise as a potential anticancer agent. Its mechanism of action involves inhibiting specific cellular pathways critical for cancer cell survival and proliferation. Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated tumor growth inhibition and apoptosis induction.

- Anti-Inflammatory Properties Inflammation plays a pivotal role in various diseases, from autoimmune disorders to neurodegenerative conditions. This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

- Neuroprotective Effects The compound’s unique structure suggests possible neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Studies are underway to evaluate its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

- N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers are investigating its use as a novel antibiotic or as an adjunct therapy to combat drug-resistant strains .

- Viral infections remain a global health challenge. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes. Researchers are exploring its effectiveness against viruses like influenza, herpes simplex, and HIV .

- Metal Ion Chelation The hydroxyquinoline moiety in the compound has metal-chelating properties. It can form stable complexes with transition metals, which may have applications in metal ion sensing, catalysis, and environmental remediation.

Antimicrobial Activity

Antiviral Potential

Propiedades

IUPAC Name |

N-cyclohexyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-29-22-14-8-6-12-20(22)24(28)26(19-10-3-2-4-11-19)16-18-15-17-9-5-7-13-21(17)25-23(18)27/h5-9,12-15,19H,2-4,10-11,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLKAONRKSADHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

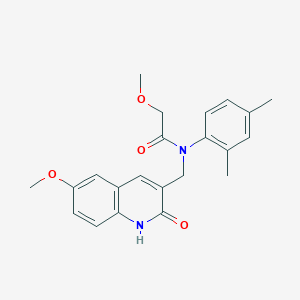

COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)